

Norrimazole carboxylic acid CAS number and database information

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Compound of Interest

Compound Name: Norrimazole carboxylic acid

Cat. No.: B15212994

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In-Depth Technical Guide to Norrimazole Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norrimazole carboxylic acid, a pyrido[1,2-a]pyrimidine derivative, is a molecule of interest in pharmaceutical and biochemical research. This document provides a comprehensive overview of its chemical identity, database information, and known biological activities. It includes a detailed synthesis protocol, a summary of its quantitative data, and a proposed signaling pathway diagram based on related compounds, offering a foundational resource for further investigation and drug development efforts.

Chemical Identity and Database Information

Norrimazole carboxylic acid is chemically known as 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylic acid. Its key identifiers and properties are summarized in the table below.

Property	Value	Reference
CAS Number	32092-24-3	
IUPAC Name	6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylic acid	
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃	
Molecular Weight	208.21 g/mol	
Canonical SMILES	<chem>CC1CCCC2=NC=C(C(=O)N12)C(=O)O</chem>	
InChI Key	KOXNRJHZWXSKMF-UHFFFAOYSA-N	

Synthesis Protocol

A reported synthesis method for a derivative of **Norrimazole carboxylic acid** suggests a pathway that can be adapted for its production. The synthesis of 9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves the reaction of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with phenylhydrazine in dimethyl sulfoxide.[\[1\]](#)

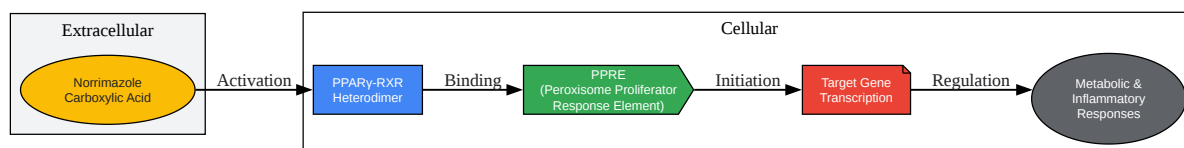
Experimental Protocol:

- Dissolve 0.73 g (0.002 moles) of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in 2 ml of dimethyl sulfoxide.[\[1\]](#)
- To this solution, add 0.2 ml (0.002 moles) of phenylhydrazine.[\[1\]](#)
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

Derivatives of pyrimidine-5-carboxylic acid have been investigated for their biological activities, including their potential as Peroxisome Proliferator-Activated Receptor γ (PPAR γ) activators.[2] [3] PPAR γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Activation of PPAR γ has been a therapeutic target for type 2 diabetes.

Based on the activity of structurally related compounds, a potential signaling pathway for **Norrimazole carboxylic acid** could involve the activation of PPAR γ . This would lead to the regulation of target genes involved in metabolic and inflammatory processes.

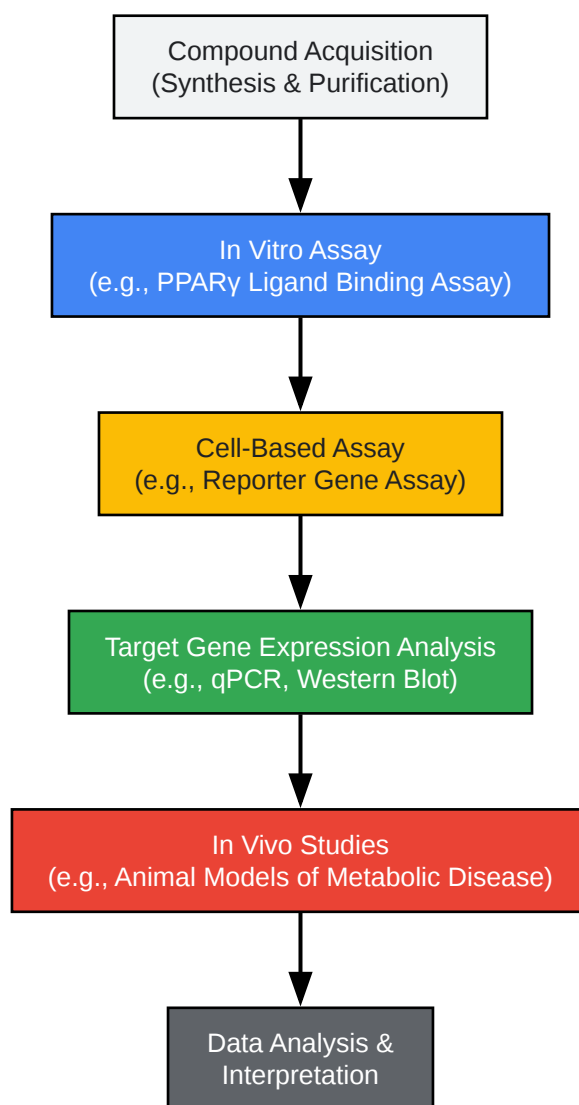


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Caption: Proposed PPAR γ signaling pathway for **Norrimazole carboxylic acid**.

Experimental Workflow for Biological Activity Screening

To investigate the biological activity of **Norrimazole carboxylic acid**, a systematic experimental workflow can be employed. This workflow would typically involve in vitro assays followed by cell-based and potentially in vivo studies.



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Caption: Experimental workflow for assessing the biological activity of **Norrimazole carboxylic acid**.

Conclusion

Norrimazole carboxylic acid presents an interesting scaffold for further investigation in drug discovery. Its structural similarity to known PPARγ activators suggests a potential role in metabolic regulation. The provided information on its chemical properties, a potential synthetic route, and a proposed mechanism of action serves as a valuable starting point for researchers and scientists in the field. Further detailed experimental studies are warranted to fully elucidate its biological functions and therapeutic potential.

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